molecular formula C9H9BrClNO2 B8387843 2-Bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide

2-Bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B8387843
M. Wt: 278.53 g/mol
InChI Key: VGURUDKANGMVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

2-bromo-N-[4-chloro-2-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C9H9BrClNO2/c10-4-9(14)12-8-2-1-7(11)3-6(8)5-13/h1-3,13H,4-5H2,(H,12,14)

InChI Key

VGURUDKANGMVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (2-amino-5-chlorophenyl)methanol (4.30 g, 27.3 mmol) in dichloromethane (220 ml) was added 2-bromoacetyl bromide (6.06 g, 2.61 ml, 30.0 mmol) at 0-5° C. Stirring for 5 minutes was followed by dropwise addition of aqueous 2 M sodium carbonate solution (130 ml) in approx. 10 minutes. The cooling bath was removed and stirring was continued for 2 h. The solvent was concentrated in vacuo. The aqueous residue was extracted with three 100 ml-portions of ethyl acetate. The combined organic layers were washed with one 50 ml-portion of brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound (7.30 g, 96%) as light grey solid which was used in the next step without purification. MS m/e: 276 ([M+1-1]+).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.